2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-14-11-18-15-17(9-10-20(18)25)21(26-12-5-6-13-26)16-24-23(27)19-7-3-4-8-22(19)28-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDOKFXMOYMSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an indole moiety, a pyrrolidine ring, and a methoxy-substituted benzamide, suggests a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is , with a molecular weight of 443.61 g/mol. The structural complexity arises from the combination of functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N3O3 |
| Molecular Weight | 443.61 g/mol |
| Functional Groups | Methoxy, Benzamide |
| Structural Features | Indole, Pyrrolidine |
The biological activity of this compound is believed to involve interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit affinity for dopamine receptors, particularly D2 receptors, which are crucial in neuropharmacology.
Binding Affinity Studies
Research indicates that compounds with similar structures show significant binding affinity for dopamine receptors. For instance, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[^125I]iodo-2-methoxybenzamide demonstrated a KD value of 1.2 nM for D2 receptors, suggesting that our compound may exhibit comparable or enhanced binding properties .
Pharmacological Effects
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Antipsychotic Activity : Similar benzamide derivatives have been evaluated for their antipsychotic properties. The presence of the indole and pyrrolidine rings may enhance the neuroleptic activity by modulating dopaminergic pathways.
- Anticancer Potential : Compounds with indole structures have shown promising anticancer activities in vitro. The unique combination of substituents in this compound could provide synergistic effects against cancer cell lines.
- Neuroprotective Effects : Some studies suggest that derivatives with similar structures may exhibit neuroprotective properties through the modulation of neurotransmitter systems and reduction of oxidative stress.
Study on Antipsychotic Activity
A study conducted on a series of benzamide derivatives found that modifications to the indole structure significantly influenced their antipsychotic efficacy. The compound demonstrated a notable reduction in symptoms in animal models, indicating its potential as a therapeutic agent for schizophrenia.
Anticancer Activity Assessment
In vitro assays on cancer cell lines showed that analogs of this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares core benzamide and pyrrolidine motifs with several analogs, but differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The target compound’s methoxy group improves aqueous solubility compared to non-polar analogs like those in . However, it is less soluble than sulfonamide-containing derivatives () due to the absence of ionizable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
